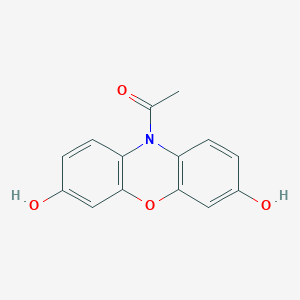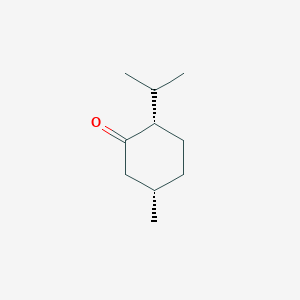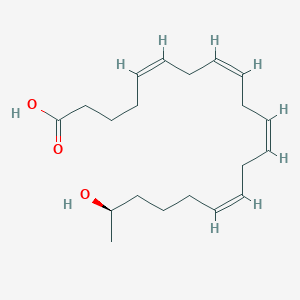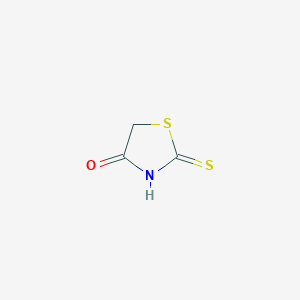
10-Acetil-3,7-dihidroxi-fenoxazina
Descripción general
Descripción
10-Acetyl-3,7-dihydroxyphenoxazine, also known as 10-Acetyl-DHP, is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. 10-Acetyl-DHP has been found to possess a wide range of biological activities, such as antioxidant, anti-inflammatory, and antifungal properties. Furthermore, 10-Acetyl-DHP is capable of inhibiting the growth of certain cancer cell lines, making it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Detección de Peróxido de Hidrógeno (H₂O₂) en Sistemas Biológicos
10-Acetil-3,7-dihidroxi-fenoxazina es un sustrato altamente sensible y estable para la peroxidasa de rábano picante (HRP), que se utiliza ampliamente para la detección de H₂O₂ . Este compuesto reacciona con H₂O₂ para producir un compuesto fluorescente, resorufina, que se puede analizar utilizando longitudes de onda de excitación y emisión específicas. Esta aplicación es crucial para estudiar el estrés oxidativo y las especies reactivas de oxígeno en varios contextos biológicos.
Monitoreo de la Actividad de la NADPH Oxidasa de los Fagocitos
El compuesto sirve como un derivado no fluorescente que se vuelve fluorescente al reaccionar con H₂O₂, lo que lo convierte en una excelente herramienta para monitorear la actividad de la NADPH oxidasa de los fagocitos . Esta enzima juega un papel significativo en la respuesta inmune al producir especies reactivas de oxígeno.
Pantallaje de Alto Rendimiento para Inhibidores Enzimáticos
Debido a su naturaleza estable y sensible, this compound se utiliza en ensayos de detección de alto rendimiento para identificar inhibidores de varias enzimas, como la metiltransferasa de lisina de histona NSD2 . Esto tiene implicaciones para la investigación epigenética y el descubrimiento de fármacos.
Análisis de la Producción de H₂O₂ Mitocondrial
Los investigadores utilizan este compuesto para estudiar la formación de H₂O₂ mitocondrial, que es un subproducto de la respiración celular y está involucrado en vías de señalización y mecanismos de defensa celular . La sensibilidad de this compound permite la detección de bajas concentraciones de H₂O₂.
Investigación de los Efectos de la Albúmina en la Intensidad de Fluorescencia
La albúmina, que comúnmente se agrega a los medios de incubación mitocondrial o celular, ha demostrado afectar la intensidad de fluorescencia del producto de oxidación de this compound. Esta propiedad se utiliza para investigar la interacción entre proteínas y especies reactivas .
Estudio de la Desmutación del Radical Superóxido
El compuesto se utiliza junto con la superóxido dismutasa para estudiar la desmutación de los radicales superóxido a H₂O₂. Esto es importante para comprender los mecanismos de daño oxidativo y las defensas antioxidantes del cuerpo .
Monitoreo Ambiental de Especies Reactivas de Oxígeno
Dada su capacidad para detectar especies reactivas de oxígeno de manera sensible, this compound se puede aplicar en el monitoreo ambiental para evaluar la presencia de contaminantes oxidativos y sus impactos biológicos .
Investigación sobre las Vías de Señalización Celular
El papel del compuesto en la detección de H₂O₂ lo hace valioso para la investigación de vías de señalización celular que involucran especies reactivas de oxígeno como moléculas de señalización. Esto tiene amplias implicaciones para comprender la biología celular y el desarrollo de estrategias terapéuticas .
Mecanismo De Acción
Target of Action
The primary target of ADHP is hydrogen peroxide (H2O2) . H2O2 is a reactive oxygen species involved in various biological processes, including cellular signaling, host defense, and oxidative stress .
Mode of Action
ADHP acts as a highly sensitive and stable substrate for horseradish peroxidase (HRP), enabling the selective detection of H2O2 . In the presence of HRP, ADHP reacts with H2O2 in a 1:1 stoichiometry to produce the highly fluorescent compound resorufin .
Biochemical Pathways
The reaction between ADHP and H2O2, catalyzed by HRP, is part of a broader set of biochemical pathways involving reactive oxygen species and peroxidases . Many enzymatic reactions can produce H2O2, so ADHP can be used in coupled enzymatic reactions to detect the biological activity of various enzymes .
Pharmacokinetics
Its solubility in dmso and dmf suggests that it could potentially be absorbed and distributed in biological systems
Result of Action
The result of ADHP’s action is the production of resorufin, a red-fluorescent compound . This fluorescence can be measured using a fluorometer or enzyme-linked immunosorbent assay (ELISA) reader, providing a quantitative readout of H2O2 levels .
Action Environment
The action of ADHP can be influenced by various environmental factors. For example, the presence of albumin can significantly decrease the fluorescence intensity of the ADHP oxidation product . Additionally, the reaction is performed in a buffered solution (e.g., sodium phosphate buffer), and the pH of the solution can affect the reaction . The reaction should also be performed in the dark to prevent photooxidation .
Safety and Hazards
Direcciones Futuras
10-Acetyl-3,7-dihydroxyphenoxazine is regarded as the best fluorogenic substrate for peroxidase because it is highly specific and stable . It has potential applications in detecting the activity of phagocyte NADPH oxidase and other oxidases .
Relevant Papers The relevant papers retrieved provide further insights into the properties and applications of 10-Acetyl-3,7-dihydroxyphenoxazine .
Análisis Bioquímico
Biochemical Properties
10-Acetyl-3,7-dihydroxyphenoxazine plays a significant role in biochemical reactions, particularly in the detection of H2O2 . It interacts with horseradish peroxidase (HRP), an enzyme that catalyzes the oxidation of this compound in the presence of H2O2 . The reaction results in the formation of a highly fluorescent compound called resorufin . This interaction is highly specific and occurs in a 1:1 stoichiometry .
Cellular Effects
The cellular effects of 10-Acetyl-3,7-dihydroxyphenoxazine are primarily related to its ability to detect H2O2, a reactive oxygen species involved in various cellular processes . By providing a means to measure H2O2 levels, this compound indirectly influences our understanding of cell signaling pathways, gene expression, and cellular metabolism that are regulated or affected by H2O2 .
Molecular Mechanism
The molecular mechanism of action of 10-Acetyl-3,7-dihydroxyphenoxazine involves its oxidation by H2O2 in the presence of HRP . This reaction transforms the non-fluorescent 10-Acetyl-3,7-dihydroxyphenoxazine into the highly fluorescent resorufin . This transformation allows for the detection and quantification of H2O2, providing insights into the activities of enzymes and other biomolecules that produce or interact with H2O2 .
Temporal Effects in Laboratory Settings
The effects of 10-Acetyl-3,7-dihydroxyphenoxazine over time in laboratory settings are related to its stability and its ability to produce a fluorescent signal upon oxidation . The compound is stable and can be stored at -20°C in the dark . The fluorescence signal it produces upon oxidation can be measured using a fluorescence plate reader .
Metabolic Pathways
10-Acetyl-3,7-dihydroxyphenoxazine is involved in the H2O2 detection pathway . It interacts with HRP, which catalyzes its oxidation in the presence of H2O2 . The product of this reaction, resorufin, can then be detected and quantified .
Propiedades
IUPAC Name |
1-(3,7-dihydroxyphenoxazin-10-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-8(16)15-11-4-2-9(17)6-13(11)19-14-7-10(18)3-5-12(14)15/h2-7,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYCWFICOKSIHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)O)OC3=C1C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152327 | |
| Record name | Amplex red reagent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119171-73-2 | |
| Record name | Amplex Red | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119171732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amplex red reagent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ampliflu Red | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane](/img/structure/B49649.png)






![Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B49670.png)
